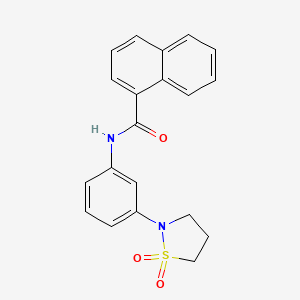

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c23-20(19-11-3-7-15-6-1-2-10-18(15)19)21-16-8-4-9-17(14-16)22-12-5-13-26(22,24)25/h1-4,6-11,14H,5,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEKFXSTQDJKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 1-naphthoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted phenyl or naphthamide derivatives.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide with structurally related naphthamide derivatives, focusing on synthesis, physicochemical properties, and functional group effects.

Key Structural Analogs

N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e) Structure: Features a 2-aminothiazole substituent and a benzyloxy group on the phenyl ring. Synthesis: Prepared via coupling reactions involving 3-(2-aminothiazol-4-yl)-4-(benzyloxy)aniline and 1-naphthoyl chloride, yielding an 88% product with a melting point of 198–200°C . Key Data:

- IR peaks: 3295 cm⁻¹ (–NH), 1644 cm⁻¹ (C=O).

- ¹H-NMR: Aromatic protons at δ 7.15–8.35 ppm, with distinct signals for the benzyloxy (–OCH₂) group at δ 5.20 ppm .

N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (4e) Structure: Substituted with a 2-aminooxazole ring instead of thiazole. Synthesis: Lower yield (30%) compared to 3e, attributed to the oxazole ring’s reduced stability during synthesis. Melting point: 195–197°C . Key Data:

- IR peaks: 3295 cm⁻¹ (–NH), 1644 cm⁻¹ (C=O).

- ¹H-NMR: Similar aromatic signals to 3e but with shifted oxazole-related protons .

N-(4-(Benzyloxy)-3-(2-bromoacetyl)phenyl)-1-naphthamide (12e)

- Structure : Contains a bromoacetyl group instead of heterocyclic substituents.

- Synthesis : Higher yield (80%) due to electrophilic bromoacetylation. Melting point: 155–156°C .

- Key Data :

- ¹H-NMR: Bromoacetyl (–CH₂Br) at δ 4.55 ppm, benzyloxy (–OCH₂) at δ 5.18 ppm.

- ESI-MS: m/z = 476.1 [M+H]⁺ .

N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (4) Structure: Substituted with a fused thiazolo-pyridine ring. Synthesis: Derived from high-throughput screening (HTS) of compounds with Tanimoto similarity scores to active pharmacophores .

Physicochemical and Functional Group Comparisons

Key Observations :

- Sulfone vs.

- Synthetic Yields : Compounds with simple substituents (e.g., bromoacetyl in 12e) achieve higher yields than those requiring heterocycle formation (e.g., 4e at 30%) .

- Thermal Stability : Melting points correlate with molecular rigidity; heterocyclic analogs (3e, 4e) exhibit higher melting points than bromoacetyl derivatives (12e) .

Spectroscopic Trends

- IR Spectroscopy: All naphthamide derivatives show strong C=O stretches near 1644–1682 cm⁻¹.

- ¹H-NMR : Aromatic protons in naphthamide derivatives consistently appear between δ 7.0–8.5 ppm. Substituents like benzyloxy (–OCH₂) and bromoacetyl (–CH₂Br) produce distinct signals at δ 5.18 and 4.55 ppm, respectively .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a naphthamide moiety and a dioxidoisothiazolidin ring. The molecular formula is , and its molecular weight is approximately 300.33 g/mol. The presence of the dioxidoisothiazolidin group is significant as it may contribute to the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound shows promising antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus potentially reducing inflammation. This effect can be attributed to its interaction with transcription factors such as NF-κB, which plays a crucial role in inflammatory responses.

- Antioxidant Activity : The dioxidoisothiazolidin moiety is believed to contribute to antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Bacterial inhibition assay | Showed significant inhibition of Gram-positive bacteria with an MIC of 15 µg/mL. |

| Study 2 | Cytokine release assay | Reduced TNF-α and IL-6 levels by 40% in LPS-stimulated macrophages. |

| Study 3 | Antioxidant assay | Demonstrated a DPPH radical scavenging activity with an IC50 value of 25 µg/mL. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving mice models indicated that administration of this compound resulted in reduced swelling and pain in models of acute inflammation.

- Case Study 2 : Clinical observations showed improvement in skin infections when treated with formulations containing this compound, suggesting its efficacy as a topical antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.